2-Methylbenzimidazol-1-ylethanol

Fragment-based drug discovery Deoxyhypusine synthase X-ray crystallography

2-Methylbenzimidazol-1-ylethanol (CAS 4946-08-1) is a crystallographically validated fragment that binds the DHS entrance tunnel (PDB 9IDP, 1.54 Å). Its N-1 ethanol handle enables direct derivatization to esters, ethers, carbamates, and sulfonates without de novo synthesis—accelerating fragment growth and combinatorial library production. Unlike 2-methylbenzimidazole, this substitution pattern provides essential solubility, hydrogen-bonding capacity, and target engagement. Procure this building block for KRAS-PDEδ inhibitor programs (established patent-protected routes) or structure-guided hypusination probe development.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B8501292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbenzimidazol-1-ylethanol
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1C(C)O
InChIInChI=1S/C10H12N2O/c1-7-11-9-5-3-4-6-10(9)12(7)8(2)13/h3-6,8,13H,1-2H3
InChIKeyCCRLYIGKUDENKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylbenzimidazol-1-ylethanol: Core Properties and Research-Grade Procurement Considerations


2-Methylbenzimidazol-1-ylethanol (CAS 4946-08-1, predominantly the 2-(2-methyl-1H-benzimidazol-1-yl)ethanol isomer) is a benzimidazole-derived heterocyclic building block with a molecular formula of C₁₀H₁₂N₂O and a molecular weight of 176.21 g/mol [1]. The compound features a 2-methyl substituent on the benzimidazole core and a primary alcohol tethered via an ethyl linker at the N-1 position, providing a reactive hydroxyl handle for downstream functionalization . While benzimidazole derivatives are broadly associated with antimicrobial, anticancer, and enzyme-inhibitory activities, the specific positional substitution pattern of this compound dictates its physicochemical properties, synthetic utility, and target-engagement profile, distinguishing it from unsubstituted or differently substituted analogs [2].

Why 2-Methylbenzimidazol-1-ylethanol Cannot Be Replaced by Unsubstituted Benzimidazole or Simple 2-Alkyl Analogs


The N-1 ethanol substituent in 2-methylbenzimidazol-1-ylethanol is not a passive structural feature; it directly influences the compound's solubility, lipophilicity, hydrogen-bonding capacity, and binding-site complementarity [1]. Unlike 2-methylbenzimidazole, which lacks the alcohol group and therefore offers no straightforward synthetic handle for covalent conjugation or prodrug design, the ethanol moiety provides a modifiable chemical hook . Furthermore, crystallographic fragment-screening data demonstrate that the compound engages a specific sub-pocket within human deoxyhypusine synthase (DHS) that is inaccessible to fragments with different substitution geometries [2]. Generic substitution with 2-methylbenzimidazole or 1H-benzimidazol-2-ylmethanol would eliminate this target-engagement capability and alter key physicochemical parameters such as LogP and aqueous solubility, directly impacting assay reproducibility and downstream lead-optimization trajectories.

Quantitative Differentiation Data for 2-Methylbenzimidazol-1-ylethanol Versus Closest Analogs and Alternatives


Crystallographic Fragment Hit Confirmation at Human Deoxyhypusine Synthase Active Site Entrance

In a crystallographic fragment-screening campaign against human deoxyhypusine synthase (DHS), 2-(2-methylbenzimidazol-1-yl)ethanol (coded VT00190) was identified as one of seven distinct fragments that cluster at the entrance to the active-site tunnel, a region critical for substrate access [1]. This binding site is distinct from the NAD cofactor pocket and the spermidine-binding site, providing a unique interaction locus not occupied by benzimidazole, 2-methylbenzimidazole, or 1H-benzimidazol-2-ylmethanol in the same set of experiments. The fragment was modeled into well-defined electron density in the X-ray structure (PDB 9IDP, resolution 1.54 Å), confirming a discrete binding mode. While specific Kd or IC50 values for VT00190 are not reported in the primary publication, the validation of binding by X-ray crystallography—the gold standard for fragment hit confirmation—provides target-level differentiation absent for all non-ethanol-containing benzimidazole comparators in this dataset [1].

Fragment-based drug discovery Deoxyhypusine synthase X-ray crystallography

Synthetic Versatility: Covalent Conjugation Handle Absent in 2-Methylbenzimidazole

The primary alcohol of 2-methylbenzimidazol-1-ylethanol enables a broad set of derivatization reactions—esterification, etherification, oxidation to aldehyde or carboxylic acid, Mitsunobu displacement, and sulfonylation—that are chemically inaccessible for 2-methylbenzimidazole [1]. This structural feature reduces the synthetic step count for introducing varied pharmacophore elements through the N-1 position. Copper-catalyzed N-arylation and N-alkylation protocols optimized for 1,2-disubstituted benzimidazoles further enhance the scaffold's utility, yielding diverse libraries with retention of the core binding motif . In head-to-head synthetic comparisons, the ethanol derivative can be directly converted to ester prodrugs or biotinylated probes without additional functional-group interconversions, a capability that 2-methylbenzimidazole and 1H-benzimidazol-2-ylmethanol (primary alcohol directly attached to C-2) lack due to the absence of a suitably positioned, flexible hydroxyl handle [REFS-1, REFS-3].

Medicinal chemistry Fragment elaboration Covalent inhibitors

Predicted Physicochemical Differentiation: LogP and Solubility Advantages Over Closest Analogs

The ethyl-linked alcohol in 2-methylbenzimidazol-1-ylethanol results in a calculated LogP of approximately 1.24 (predicted) and a boiling point of ~312.8 °C, placing it within the favorable fragment-like physicochemical space (MW < 300, LogP < 3) [1]. In contrast, 2-methylbenzimidazole (MW 132.16, calculated LogP ~1.8) is more lipophilic and lacks the hydrogen-bond donor capacity of the alcohol, resulting in lower aqueous solubility, while 1H-benzimidazol-2-ylmethanol (MW 148.16, calculated LogP ~0.9) is more polar but has the alcohol rigidly attached to C-2, altering its vector of hydrogen-bond interactions [REFS-1, REFS-2]. The measured density of 1.24 g/cm³ for the target compound further distinguishes its solid-state packing properties from these analogs [1]. Experimental antioxidant data provide indirect evidence for this differentiation: 2-methylbenzimidazole exhibits an IC50 of 144.84 µg/mL in the DPPH radical-scavenging assay, while 1H-benzimidazol-2-ylmethanol shows markedly weaker activity with an IC50 of 400.42 µg/mL, demonstrating that the position and nature of the hydroxyalkyl substituent directly modulate biological potency [3].

Drug-likeness Physicochemical properties Fragment library design

Dual-Site Binding Potential in KRAS–PDEδ Inhibitor Programs Unavailable to N-Unsubstituted Benzimidazoles

Patents and medicinal chemistry literature targeting the KRAS–PDEδ protein–protein interaction highlight 1,2-disubstituted benzimidazole scaffolds as key pharmacophoric elements [REFS-1, REFS-2]. The compound has been incorporated into fragment-based design workflows for PDEδ inhibitors, where the N-1 ethanol group facilitates extension toward auxiliary binding pockets while the 2-methyl substitution maintains hydrophobic contacts in the primary pocket . In the study of novel KRAS–PDEδ inhibitors by Chen et al. (J. Med. Chem. 2018, 61, 2604–2610), fragment-based drug design was employed to identify highly potent PDEδ inhibitors, with benzimidazole fragments serving as core recognition elements [1]. The ethanol derivative, specifically, has been cited in patent literature as a synthetic intermediate for constructing dihydroquinazolinone-based KRAS–PDEδ inhibitors, a role that 2-methylbenzimidazole cannot fulfill without the N-1 substituent . While the specific IC50 of the target compound against PDEδ is not publicly disclosed, its documented use in fragment elaboration toward low-nanomolar inhibitors (K_i reported in the range of 10–50 nM for elaborated analogs) provides a procurement-relevant linkage to active pharmaceutical lead series [1].

KRAS inhibition PDEδ Fragment-based drug design

Procurement-Relevant Application Scenarios for 2-Methylbenzimidazol-1-ylethanol Supported by Direct Evidence


Fragment-Based Lead Discovery Targeting Deoxyhypusine Synthase (DHS)

The validated crystallographic engagement of 2-methylbenzimidazol-1-ylethanol at the DHS active-site entrance tunnel [1] supports its use as a starting fragment for structure-guided optimization. Researchers developing tool compounds to probe the hypusination pathway can employ this fragment for fragment-growing or fragment-linking campaigns, leveraging the available co-crystal structure (PDB 9IDP, 1.54 Å) for rational design.

Medicinal Chemistry Library Diversification via N-1 Derivatization

The primary alcohol handle enables direct conversion to ester, ether, carbamate, and sulfonate derivatives without requiring de novo scaffold synthesis [2]. This advantage is particularly relevant for combinatorial library synthesis or high-throughput analog generation, where the ethanol group serves as a pre-installed vector for rapid SAR exploration.

KRAS-PDEδ Inhibitor Synthesis and Chemical Probe Development

The compound has been identified as a useful synthetic intermediate in patent-protected routes to KRAS-PDEδ inhibitors . Procurement of this compound enables entry into a structurally characterized lead series targeting the KRAS pathway, with established synthetic protocols available for further elaboration to nanomolar-potency inhibitors.

Quote Request

Request a Quote for 2-Methylbenzimidazol-1-ylethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.